molecular formula C9H11NO3 B1601126 Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 51146-04-4

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B1601126
CAS No.: 51146-04-4
M. Wt: 181.19 g/mol
InChI Key: PQCSOHWXRCPXRQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of pyridine and is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The reaction typically proceeds via a cyclization mechanism, forming the desired pyridine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6(2)10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSOHWXRCPXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514835
Record name Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-04-4
Record name Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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